6-Beta-Hydroxy Budesonide
Beschreibung
Contextualization as a Major Metabolite of Budesonide (B1683875)
Budesonide undergoes rapid and extensive biotransformation, primarily in the liver, upon entering the systemic circulation. fda.govpatsnap.com This metabolic process converts it into two major metabolites: 6-Beta-Hydroxy Budesonide and 16α-hydroxyprednisolone. fda.govnih.govresearchgate.netresearchgate.net The formation of these compounds is catalyzed by the cytochrome P450 enzyme system, specifically the CYP3A subfamily. researchgate.nettga.gov.aueuropa.eueuropa.eu
Research has identified CYP3A4 as the principal enzyme responsible for the metabolism of Budesonide. drugbank.comnih.govtandfonline.com Studies using human liver microsomes have demonstrated a strong correlation between the rate of metabolite formation and the activity of CYP3A enzymes. researchgate.net The biotransformation process involves hydroxylation, a chemical reaction that introduces a hydroxyl group (-OH) onto the Budesonide structure, leading to the creation of this compound and 16α-hydroxyprednisolone. researchgate.netontosight.ai These two metabolites are the primary forms in which Budesonide is processed in the human liver. nih.gov Following their formation, these metabolites are eventually excreted from the body in the urine and feces. fda.govdrugs.com
Table 1: Key Elements in the Biotransformation of Budesonide
| Component | Description | Reference |
|---|---|---|
| Parent Compound | Budesonide | nih.govdrugbank.com |
| Primary Metabolites | This compound, 16α-hydroxyprednisolone | fda.govresearchgate.net |
| Primary Enzyme System | Cytochrome P450 (CYP) | researchgate.net |
| Primary Enzyme Subfamily | CYP3A | researchgate.nettga.gov.aueuropa.eu |
| Principal Enzyme | CYP3A4 | drugbank.comnih.govtandfonline.com |
| Metabolic Process | First-pass metabolism, hydroxylation | patsnap.comresearchgate.net |
Fundamental Role in the Metabolic Inactivation of Budesonide
The biotransformation of Budesonide into this compound is a critical step in the drug's inactivation. nih.govnih.gov While Budesonide itself is a potent glucocorticoid, its metabolites, including this compound, exhibit significantly reduced pharmacological activity. patsnap.com Research findings consistently report that the glucocorticosteroid activity of both this compound and 16α-hydroxyprednisolone is less than 1% of that of the parent compound, Budesonide. fda.govtga.gov.aueuropa.eueuropa.eumedsafe.govt.nzhpra.ie
This extensive metabolic inactivation is the reason for Budesonide's low systemic bioavailability, as a substantial portion of the drug (approximately 90%) is converted to these less active forms upon its first passage through the liver. patsnap.comeuropa.eumedsafe.govt.nz The rapid conversion to metabolites with negligible glucocorticoid activity is a key design feature of the drug, ensuring that its potent anti-inflammatory effects are localized, with limited systemic impact. researchgate.net Therefore, the formation of this compound is not merely a step in the drug's clearance pathway but is fundamental to its therapeutic profile, effectively deactivating the potent steroid and minimizing its systemic effects. patsnap.comnih.gov
Table 2: Glucocorticoid Activity of Budesonide vs. Major Metabolites
| Compound | Relative Glucocorticoid Activity | Reference |
|---|---|---|
| Budesonide | 100% | fda.govmedsafe.govt.nz |
| This compound | < 1% | fda.govtga.gov.aueuropa.eumedsafe.govt.nz |
| 16α-hydroxyprednisolone | < 1% | fda.govtga.gov.aueuropa.eumedsafe.govt.nz |
Eigenschaften
Molekularformel |
C25H34O7 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3 |
InChI-Schlüssel |
JBVVDXJXIDYDMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Herkunft des Produkts |
United States |
Enzymatic Biotransformation and Pathways of 6 Beta Hydroxy Budesonide Formation
Cytochrome P450 (CYP) System Predominance
The enzymatic conversion of budesonide (B1683875) is predominantly carried out by the cytochrome P450 (CYP) system, a superfamily of enzymes concentrated primarily in the liver. researchgate.netnih.govpatsnap.com
Research has conclusively identified that the formation of 6-beta-hydroxy budesonide is catalyzed by isoenzymes belonging to the CYP3A subfamily. researchgate.netnih.gov This was established through studies using human liver microsomes from multiple donors. A strong positive correlation was found between the rate of formation of budesonide's two principal metabolites and the rate of testosterone (B1683101) 6-beta-hydroxylation, a well-established marker for CYP3A activity. researchgate.netnih.gov The correlation coefficients were 0.98 for 16-alpha-hydroxyprednisolone and 0.95 for this compound. researchgate.net Further confirmation was obtained from immunoinhibition experiments, where antibodies raised against the CYP3A subfamily significantly inhibited the metabolism of budesonide, while antibodies against the CYP1A subfamily had no effect. researchgate.netnih.govresearchgate.net
Within the CYP3A subfamily, specific isoforms exhibit different efficiencies in metabolizing budesonide. CYP3A4 is the principal and most efficient enzyme responsible for the 6-beta-hydroxylation of budesonide in the adult liver and intestine. drugbank.comtandfonline.comnih.gov The isoform CYP3A5 also contributes to this metabolic pathway, but to a lesser extent than CYP3A4. drugbank.comtandfonline.comnih.gov Studies comparing the metabolic capacity of these enzymes have established a clear hierarchy of efficiency: CYP3A4 is the most potent catalyst, followed by CYP3A5, with CYP3A7 demonstrating the slowest rates of metabolism. drugbank.comnih.gov CYP3A7 is the primary CYP3A isoform expressed in fetal liver tissue, indicating its role in the metabolism of budesonide during prenatal development. nih.govnih.gov Intestinal CYP3A4 expression has been shown to have a direct impact on the metabolic clearance of budesonide, including the formation of this compound. clinpgx.org
The formation of this compound is a monooxygenation reaction catalyzed by CYP3A enzymes. In this process, one atom of molecular oxygen is inserted into the C-H bond at the 6-beta position of the budesonide steroid nucleus, resulting in the addition of a hydroxyl (-OH) group. This enzymatic action is characteristic of CYP3A4, which is also known as 6β-hydroxysteroid dehydrogenase due to its role in the 6-beta-hydroxylation of numerous endogenous steroids, such as cortisol. wikipedia.org This hydroxylation significantly increases the polarity of the budesonide molecule, facilitating its subsequent excretion from the body. patsnap.com In addition to hydroxylation, CYP3A enzymes can also catalyze a dehydrogenation reaction to form Δ6-budesonide. nih.govdoi.org
Related Oxidative and Conjugative Metabolic Transformations
The biotransformation of Budesonide is not limited to 6-beta-hydroxylation. It undergoes a series of metabolic reactions, with oxidative processes being the most prominent.
Predominance of Oxidative Metabolism in Budesonide Biotransformation
Oxidative metabolism is the primary route for the biotransformation of Budesonide in humans. nih.gov This process is predominantly carried out by the cytochrome P450 monooxygenase system, with CYP3A4 being the most significant enzyme involved. wikipedia.orgpatsnap.comnih.govdrugbank.com The oxidative pathways lead to the formation of two major metabolites: this compound and 16-alpha-hydroxyprednisolone. wikipedia.orgpatsnap.comnih.govnih.govnih.gov These metabolites possess less than 1% of the glucocorticoid activity of the parent compound, rendering them essentially inactive. wikipedia.orgpatsnap.com The extensive first-pass metabolism of Budesonide via these oxidative pathways results in low systemic bioavailability. wikipedia.org
Comparative Biotransformation Studies of 6 Beta Hydroxy Budesonide Across Biological Systems
Metabolic Formation in Mammalian Models
The liver is the primary site for the metabolism of budesonide (B1683875). In vitro studies using liver preparations from different mammalian species reveal significant variations in metabolic pathways and rates, which are crucial for selecting appropriate animal models for preclinical research.
Comparative Analysis in Rat and Mouse Liver Systems
In both rat and mouse liver systems, budesonide is subject to biotransformation. While both species produce 6-beta-hydroxy budesonide, the quantitative and qualitative aspects of the metabolic pathways diverge. nih.gov For instance, research comparing the metabolism of various substrates for the cytochrome P450 3A (CYP3A) family of enzymes—which is responsible for budesonide metabolism in humans—shows that metabolite formation can be significantly different. researchgate.netrug.nl In some cases, the formation rate of certain metabolites is higher in mouse liver than in rat liver. rug.nl
Assessment of Species-Specific Metabolic Rates and Routes
A key distinction in budesonide metabolism between rats and mice lies in the predominance of different metabolic routes. nih.gov
Rat Liver Systems: In rats, reductive metabolism is a much more pronounced pathway. nih.gov This leads to the formation of metabolites such as 4,5-beta-dihydrobudesonide and 3,4,5-beta-tetrahydrobudesonide. While oxidative pathways exist, the significant contribution of reductive processes marks a clear departure from the metabolic profile observed in humans. nih.gov
Mouse Liver Systems: In contrast, the metabolism of budesonide in mouse liver is dominated by oxidative pathways. nih.gov This results in this compound being a more prominent metabolite, alongside others like 16-alpha-hydroxyprednisolone. nih.govnih.gov The lower emphasis on reductive metabolism in mice makes their metabolic profile for budesonide more aligned with that observed in human liver systems. nih.gov
The following table summarizes the primary metabolic routes for budesonide in these mammalian models.
| Species | Primary Metabolic Route | Key Metabolites |
| Rat | Reductive Metabolism nih.gov | 4,5-beta-dihydrobudesonide, 3,4,5-beta-tetrahydrobudesonide, this compound nih.gov |
| Mouse | Oxidative Metabolism nih.gov | This compound, 16-alpha-hydroxyprednisolone nih.gov |
Relevance of Mouse Models for Predicting Human-Type Budesonide Metabolism
The selection of an appropriate animal model is critical for the preclinical evaluation of drug candidates. The relevance of a model is often determined by how closely its metabolic pathways mirror those in humans. In the case of budesonide, the rates and routes of metabolism observed in mouse and human livers are remarkably similar. nih.gov
This similarity, particularly the predominance of oxidative metabolism leading to this compound and 16-alpha-hydroxyprednisolone, suggests that the mouse is a more relevant species than the rat for pharmacological and toxicological studies of budesonide. nih.gov The pronounced reductive metabolism in rats represents a significant deviation from the human metabolic profile, potentially confounding the extrapolation of study results. nih.gov Therefore, the mouse model is considered to provide more predictive data for human outcomes regarding budesonide biotransformation. nih.gov
Metabolic Formation in Non-Mammalian Research Models
In recent years, alternative research models have been explored to study drug metabolism, offering advantages in terms of cost, throughput, and ethical considerations. The zebrafish has emerged as a promising non-mammalian model.
Utility of the Zebrafish (Danio rerio) Water Tank Model for Glucocorticoid Metabolism Studies
The Zebrafish Water Tank (ZWT) model has been successfully applied to investigate the metabolism of various compounds. nih.govresearchgate.net For glucocorticoids like budesonide, the ZWT model has demonstrated its capability to replicate key metabolic pathways observed in humans. nih.gov
Research shows that the ZWT model can produce this compound in relevant amounts following the administration of the parent drug. nih.gov This indicates that the enzymatic systems necessary for this specific oxidative reaction are present and functional in the zebrafish. nih.gov
However, the model has limitations. While it effectively forms this compound, the ZWT model does not produce 16-alpha-hydroxyprednisolone, which is another major metabolite of budesonide in humans. nih.govnih.gov This discrepancy is attributed to the lack of butyrylcholinesterase activity in the zebrafish organism, an enzyme required for this specific biotransformation pathway. nih.gov These findings highlight both the applicability and the limitations of the ZWT model for studying the metabolism of glucocorticoids. nih.gov
The table below outlines the metabolic capabilities of the ZWT model for budesonide.
| Metabolite | Formation in ZWT Model | Reason for Outcome |
| This compound | Yes, produced in relevant amounts nih.gov | Presence of necessary oxidative enzymes. nih.gov |
| 16-alpha-hydroxyprednisolone | No, formation not observed nih.gov | Lack of butyrylcholinesterase activity in zebrafish. nih.gov |
Advanced Analytical Techniques for the Detection and Quantification of 6 Beta Hydroxy Budesonide
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods
Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the bioanalysis of 6-beta-hydroxy budesonide (B1683875), providing robust and reliable results.
High-Performance Liquid Chromatography (HPLC) Coupled with Tandem Mass Spectrometry (MS/MS)
High-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (MS/MS) is a widely adopted technique for the simultaneous quantification of budesonide and its metabolites, including 6-beta-hydroxy budesonide, in human plasma. nih.gov This approach offers excellent selectivity and sensitivity. A validated LC-MS/MS method has demonstrated the ability to quantify these compounds in the ng/mL range, which is critical for pharmacokinetic assessments. nih.gov
The identification of budesonide metabolites is effectively achieved by comparing their retention times and mass spectra (both positive and negative ion modes) with those of the parent drug. nih.gov Studies have successfully identified this compound as a significant metabolite using this methodology. nih.gov
A key advantage of LC-MS/MS is its capacity for high-throughput analysis, which is essential when processing a large number of samples from clinical or research studies. The method's precision is a critical parameter for its validation.
Table 1: Inter-day and Intra-day Precision of an LC-MS/MS Method for this compound Quantification
| Analyte | Concentration (ng/mL) | Intra-day CV (%) | Inter-day CV (%) |
|---|---|---|---|
| This compound | 0.1 | ≤20 | ≤20 |
| 0.5 | ≤15 | ≤15 | |
| 5 | ≤15 | ≤15 |
CV: Coefficient of Variation. Data sourced from a study on the simultaneous quantification of budesonide and its metabolites. nih.gov
Application of Negative Electrospray Ionization (ESI) and Other Ionization Modes
Negative electrospray ionization (ESI) is a particularly effective ionization mode for the analysis of corticosteroids like this compound. A sensitive, rapid, and selective liquid chromatography-negative electrospray ionization tandem mass spectrometry (LC-(-)ESI-MS/MS) method has been developed and validated for this purpose. nih.gov This technique has been successfully applied to monitor the plasma concentrations of this compound in human subjects. nih.gov
While negative ESI is well-suited for these compounds, the choice of ionization mode can be optimized based on the specific analyte and the desired sensitivity. Both positive and negative ESI modes have been used in the broader analysis of budesonide and its metabolites to gather comprehensive structural information. nih.gov
Role of High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification
High-resolution mass spectrometry (HRMS) plays a pivotal role in the unequivocal identification of metabolites like this compound. LC-HRMS provides highly accurate mass measurements, which aids in the structural elucidation of unknown compounds and the confirmation of suspected metabolites. researchgate.net
In studies investigating the biotransformation of budesonide, LC-HRMS has been instrumental in identifying and characterizing its metabolites. researchgate.net The high resolving power of HRMS allows for the differentiation of compounds with very similar mass-to-charge ratios, which is often a challenge in complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) offers another powerful analytical tool for the determination of this compound, particularly in urine samples. A significant consideration for GC-MS analysis of corticosteroids is the need for derivatization to increase their volatility and improve chromatographic performance. nih.govresearchgate.net
Common derivatization techniques involve the formation of trimethylsilyl (B98337) (TMS) ethers. core.ac.uk The optimization of the derivatization process is crucial and can be influenced by the choice of reagent, reaction temperature, and time. nih.gov For instance, a mixture of N-trimethylsilylimidazole (TMSim), N,O-bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS) has been effectively used for the derivatization of various glucocorticoids. core.ac.uk Microwave-assisted derivatization has also been explored to enhance reaction efficiency. researchgate.net
Following derivatization, the GC-MS analysis provides characteristic mass spectra that can be used for both qualitative identification and quantitative measurement. core.ac.uk
Sample Preparation Strategies for Biological Matrices
The complexity of biological matrices such as plasma and urine necessitates meticulous sample preparation to remove interferences and concentrate the analyte of interest before instrumental analysis.
Optimization of Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used and effective technique for the cleanup and pre-concentration of this compound from biological fluids. nih.govnih.govnih.gov The optimization of an SPE method involves several key steps to ensure high recovery and sample purity.
The selection of the appropriate sorbent material is a critical first step. For corticosteroids, polymeric reversed-phase sorbents and mixed-mode polymeric strong anion exchange columns have been shown to be effective. nih.gov The subsequent steps in the SPE process that require careful optimization include:
Column Conditioning: Preparing the sorbent for effective interaction with the analyte.
Sample Loading: Applying the sample at an optimal flow rate.
Washing: Removing interfering substances with appropriate solvents. This step can be optimized by testing a sequence of washing solutions with increasing solvent strength. thermofisher.com
Elution: Recovering the analyte of interest with a suitable solvent. The composition and volume of the elution solvent are crucial for achieving high recovery. mdpi.com
The pH of the sample can also significantly impact the retention of the analyte on the sorbent and should be adjusted for optimal performance. thermofisher.com
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is another common technique for the isolation of steroids from biological matrices. This method relies on the differential solubility of the analyte in two immiscible liquid phases. The optimization of LLE involves the selection of an appropriate extraction solvent and the adjustment of the sample's pH to maximize the partitioning of the analyte into the organic phase. mdpi.com For steroid analysis, solvents such as dichloromethane (B109758) and isopropanol (B130326) have been used effectively. researchgate.net
Table 2: Comparison of Sample Preparation Techniques
| Technique | Advantages | Key Optimization Parameters |
|---|---|---|
| Solid-Phase Extraction (SPE) | High selectivity, good for automation, cleaner extracts | Sorbent type, conditioning solvent, wash solvent composition, elution solvent composition and volume, sample pH |
| Liquid-Liquid Extraction (LLE) | Simple, cost-effective | Extraction solvent, sample pH, solvent-to-sample ratio, mixing time |
Pre-analytical Considerations for Urine, Plasma, and Other Biological Samples
The integrity of results from the analysis of this compound is highly dependent on the proper collection, processing, and storage of biological samples. Pre-analytical steps must be carefully controlled to prevent analyte degradation, contamination, or loss.
Plasma: For plasma analysis, blood is typically collected in tubes containing an anticoagulant, such as K2EDTA. The sample is then processed to separate the plasma, which can be stored frozen until analysis. A common extraction technique for this compound and its parent compound from human plasma is solid-phase extraction (SPE). nih.gov The process may involve diluting the plasma, loading it onto an SPE cartridge, washing away interfering substances, and finally eluting the analyte of interest. sciex.com The eluent is often evaporated to dryness and then reconstituted in a solvent compatible with the analytical instrument, such as a mixture of acetonitrile (B52724) and water. sciex.comresearchgate.net
Urine: Urine samples require standardized collection procedures to minimize variability. nih.gov For metabolic studies, urine can be analyzed for both free (unconjugated) and conjugated metabolites of Budesonide. researchgate.net To measure the total concentration of this compound, a hydrolysis step, often using an enzyme like β-glucuronidase, is necessary to cleave the glucuronide conjugates prior to extraction and analysis. researchgate.net The stability of the analyte in the urine matrix during storage is a key consideration, and samples are typically stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. nih.gov
Other Biological Samples:
Dried Blood Spots (DBS): DBS offers a minimally invasive alternative for sample collection, requiring only a small volume of whole blood. nih.gov For the analysis of Budesonide and its metabolites from DBS, a common procedure involves punching out a small disc from the card and extracting the analyte using a suitable solvent, such as basified methyl tert-butyl ether. nih.gov A critical pre-analytical factor discovered during method development is the choice of extraction vessel; studies have shown that certain compounds like Budesonide can adhere to borosilicate glass tubes, leading to lower recovery and non-linear results. nih.gov Using polypropylene (B1209903) tubes can prevent this issue and improve assay sensitivity. nih.gov
Skin Layers: In dermatological research, quantifying Budesonide and its metabolites in different skin layers is often required. Samples of the stratum corneum, epidermis, and dermis can be collected and processed. Extraction is typically performed using a mixture of solvents, such as acetonitrile and water, to efficiently recover the analyte from the tissue matrix. nih.gov
Method Validation Parameters for Research Applications
For research applications, analytical methods must be validated to demonstrate their reliability and suitability for the intended purpose. Validation involves assessing several key performance characteristics to ensure the data generated is accurate and reproducible.
Sensitivity: The sensitivity of an analytical method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For Budesonide and its metabolites, highly sensitive methods, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required due to their low concentrations in biological fluids. lcms.cz Methods have been developed with LLOQs for Budesonide as low as 2 pg/mL in plasma and 0.05 µg/mL in skin extracts. sciex.comnih.gov
Selectivity: Selectivity refers to the ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as other metabolites, endogenous substances, or co-administered drugs. Chromatographic techniques like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are crucial for separating this compound from its parent compound and other related substances. nih.govnih.gov The use of tandem mass spectrometry further enhances selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte.
Reproducibility: Reproducibility is assessed by evaluating the precision and accuracy of the method. Precision measures the closeness of repeated measurements and is typically expressed as the coefficient of variation (%CV). Accuracy refers to the closeness of the measured value to the true value and is expressed as a percentage of the nominal concentration. These parameters are evaluated within a single analytical run (intra-assay) and between different runs (inter-assay). Validation studies for methods quantifying Budesonide and its metabolites have demonstrated excellent reproducibility. nih.govnih.gov
| Analyte(s) | Matrix | Parameter | Concentration Level | Acceptance Criteria / Result | Source |
|---|---|---|---|---|---|
| Budesonide, this compound, 16alpha-hydroxyprednisolone | Human Plasma | Between-day and Within-day Precision (%CV) | LLOQ | ≤20% | nih.gov |
| Budesonide, this compound, 16alpha-hydroxyprednisolone | Human Plasma | Between-day and Within-day Precision (%CV) | Other QC levels | ≤15% | nih.gov |
| Budesonide | Dried Blood Spots | Inter-assay Precision (%CV) | All QC levels | Within 8.2% | nih.gov |
| Budesonide | Dried Blood Spots | Inter-assay Accuracy (% difference) | All QC levels | Within ±6.0% | nih.gov |
| Budesonide | Dried Blood Spots | Intra-assay Precision (%CV) | All QC levels | Within 9.4% | nih.gov |
| Budesonide | Dried Blood Spots | Intra-assay Accuracy (% difference) | All QC levels | Within ±7.2% | nih.gov |
Establishing the linear quantification range is a fundamental aspect of method validation. This is the concentration range over which the analytical instrument's response is directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing standards at several concentration levels within the expected range of the study samples. The relationship between concentration and response is typically evaluated using a linear regression model, and the goodness of fit is assessed by the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1.0 indicating a strong linear relationship. sciex.comnih.gov The validated linear range must encompass the expected concentrations of this compound in the biological samples being analyzed.
| Analyte(s) | Matrix | Linear Range | Correlation Coefficient (r or R²) | Source |
|---|---|---|---|---|
| Budesonide, this compound, 16alpha-hydroxyprednisolone | Human Plasma | 0.1 - 10 ng/mL | Not Specified | nih.gov |
| Budesonide | Human Plasma | 2.0 - 1024 pg/mL | r = 0.99 | sciex.com |
| Budesonide | Dried Blood Spots | 1 - 50 ng/mL | Not Specified (fit with 1/x² weighting) | nih.gov |
| Budesonide | Formulation Media | 1 - 20 µg/mL | R² > 0.999 | nih.gov |
| Budesonide | Skin Layers | 0.05 - 10 µg/mL | Not Specified (stated as linear) | nih.gov |
Biochemical and Receptor Mediated Significance of 6 Beta Hydroxy Budesonide
Analysis of Glucocorticoid Receptor Binding Affinity
The pharmacological activity of glucocorticoids is mediated through their binding to the glucocorticoid receptor (GR). Research into the binding affinity of Budesonide's metabolites has demonstrated that 6-Beta-Hydroxy Budesonide (B1683875) is a very weak competitor for the GR's ligand-binding sites. nih.gov One study found that its affinity for the receptor was only 6% of that of Dexamethasone, a standard potent glucocorticoid. nih.gov This is in stark contrast to the parent compound, Budesonide, which exhibits a very high affinity for the glucocorticoid receptor, even higher than that of Dexamethasone. nih.govnih.gov The (22R)-epimer of Budesonide, for instance, has been shown to be 14 times more active than Dexamethasone in receptor binding assays. nih.gov
This dramatic reduction in binding affinity for the GR is a direct indicator of diminished glucocorticoid activity. The introduction of a hydroxyl group at the 6-beta position of the Budesonide molecule fundamentally alters its three-dimensional structure, hindering its ability to effectively bind to the receptor's active site.
| Compound | Relative Binding Affinity (%) vs. Dexamethasone |
|---|---|
| Dexamethasone | 100 |
| Budesonide ((22R)-epimer) | ~1400 |
| 6-Beta-Hydroxy Budesonide | 6 |
| 16-alpha-hydroxyprednisolone | 3 |
Significance as a Metabolite with Negligible Glucocorticoid Activity
The biotransformation of Budesonide into this compound is a crucial inactivation step. nih.gov Multiple sources confirm that the glucocorticoid activity of this metabolite is negligible, estimated to be less than 1% (or <1/100) of the activity of the parent Budesonide compound. drugbank.compatsnap.com This significant loss of potency means that this compound does not contribute meaningfully to either the therapeutic effects or the systemic side effects associated with glucocorticoid action. patsnap.com
The rapid conversion of Budesonide to this and other weakly active metabolites is a key feature of its design, aiming for high local anti-inflammatory effects with minimal systemic exposure. patsnap.comovid.com The formation of metabolites with profoundly reduced activity ensures that any drug absorbed into the systemic circulation is quickly rendered inert, thereby enhancing its safety profile. ovid.com
Role in the Overall Metabolic Clearance and Inactivation of Budesonide
This compound, along with 16-alpha-hydroxyprednisolone, is one of the two main metabolites of Budesonide formed in humans. nih.govnih.govnih.gov Its generation is a primary pathway for the metabolic clearance and inactivation of the parent drug. nih.gov This metabolic process occurs predominantly in the liver and is mediated by the cytochrome P450 enzyme system. ovid.comresearchgate.net
Extensive research has identified CYP3A4, an isoform within the CYP3A subfamily, as the principal enzyme responsible for catalyzing the 6-beta-hydroxylation of Budesonide. drugbank.comnih.govresearchgate.net Studies have shown a strong correlation between CYP3A activity (specifically testosterone (B1683101) 6-beta-hydroxylation) and the rate of formation of this compound. nih.gov The involvement of CYP3A4 is further confirmed by inhibition studies, where potent CYP3A4 inhibitors like ketoconazole (B1673606) significantly block the metabolism of Budesonide. nih.govresearchgate.net Following their formation, these metabolites are eventually eliminated from the body, with approximately 60% of a Budesonide dose being recovered in the urine as metabolites, including this compound. drugbank.com
| Parent Compound | Primary Metabolizing Enzyme | Major Metabolites | Relative Glucocorticoid Activity |
|---|---|---|---|
| Budesonide | CYP3A4 | This compound | <1% of Budesonide |
| 16-alpha-hydroxyprednisolone | <1% of Budesonide |
Research Applications and Future Directions in 6 Beta Hydroxy Budesonide Studies
Utilization in Investigating Drug-Metabolizing Enzyme Phenotyping and Genotyping
The formation of 6-Beta-Hydroxy Budesonide (B1683875) is catalyzed by isoenzymes within the Cytochrome P450 3A (CYP3A) subfamily, particularly CYP3A4. nih.govresearchgate.net This relationship has established the metabolite as a valuable tool in the phenotyping and genotyping of these critical drug-metabolizing enzymes.
Research has demonstrated a strong correlation between the rate of 6-Beta-Hydroxy Budesonide formation and testosterone (B1683101) 6-beta-hydroxylation, a well-known marker for CYP3A activity. nih.govresearchgate.net This allows researchers to use the quantification of this metabolite as an in-vitro probe to determine the metabolic capacity of an individual's CYP3A enzymes. Such phenotyping is crucial for predicting how a patient might process various drugs, which can help in anticipating potential drug-drug interactions. visikol.comsolvobiotech.com
Table 1: Correlation of Intestinal CYP3A4 Expression with Budesonide Pharmacokinetics
| Pharmacokinetic Parameter | Correlation with Intestinal CYP3A4 Expression (r²) | P-value |
|---|---|---|
| Partial metabolic clearance of this compound | 0.25 | 0.016 |
| Partial metabolic clearance of 16-alpha-Hydroxyprednisolone | 0.30 | 0.010 |
| Budesonide Area Under the Curve (AUC₀₋₂₄ ₕ) | Inverse correlation (r² = 0.18) | 0.040 |
Data sourced from a study on healthy volunteers investigating the impact of CYP3A genotypes and expression on Budesonide metabolism. nih.gov
Contribution to Metabolic Profiling and Metabolomics Research
The measurement of this compound and other related compounds is integral to metabolic profiling and metabolomics, particularly in studies involving patients undergoing treatment with inhaled corticosteroids (ICS) for conditions like asthma. nih.govbroadinstitute.org Large-scale metabolomic profiling provides a snapshot of the metabolic state of an individual and can reveal systemic effects of localized drug administration. nih.gov
Studies have shown that ICS use, including Budesonide, can lead to significant changes in the levels of various steroid metabolites in the body. oup.comresearchgate.net This has been linked to effects such as adrenal suppression, a condition where the body's natural production of corticosteroids is reduced. nih.govbroadinstitute.org By analyzing the metabolic profile, including the levels of Budesonide metabolites, researchers can assess the extent of these systemic effects. nih.gov For example, a four-year clinical trial observed that subjects taking low-dose Budesonide had significantly reduced levels of cortisol and cortisone (B1669442) compared to control groups, indicating a systemic impact even with inhaled administration. nih.gov This type of research helps in understanding the broader physiological consequences of corticosteroid therapy. nih.govbroadinstitute.org
Development of Novel Methodologies for Enhanced Detection and Characterization
The accurate quantification of this compound is essential for its application in research. Over the years, various analytical methodologies have been developed and refined to enhance the detection and characterization of this metabolite in biological samples.
High-Performance Liquid Chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominent techniques used for this purpose. nih.govnih.gov These methods offer high sensitivity and specificity, allowing for the precise measurement of Budesonide and its metabolites, including this compound, in plasma and urine. nih.gov
Recent advancements have focused on developing rapid and efficient HPLC methods for the simultaneous analysis of Budesonide and its related compounds. nih.govbohrium.comresearchgate.net These newer methods often feature improved separation on advanced columns (like C18 columns), optimized mobile phases, and shorter run times, making them suitable for high-throughput analysis in clinical studies. nih.govbohrium.com The validation of these methods according to international guidelines ensures their accuracy, precision, and reliability for quantifying the drug and its metabolites in various formulations and biological media. nih.govresearchgate.net
Table 2: Example of HPLC Method Parameters for Budesonide Analysis
| Parameter | Specification |
|---|---|
| Column | μ-Bondapak C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile (B52724): Monobasic potassium phosphate (B84403) (pH 3.2) (55:45) |
| Flow Rate | 1 ml/min |
| UV Detection | 244 nm |
| Internal Standard | Dexamethasone |
| Retention Time (Budesonide) | 7.2 min |
| Linearity Range | 1-20 μg/ml |
Parameters are illustrative of a validated HPLC method for Budesonide determination. nih.gov
Unexplored Aspects of its Biotransformation and Biological Fate
While the primary metabolic pathway of Budesonide to this compound and 16-alpha-Hydroxyprednisolone via CYP3A enzymes is well-established, some aspects of its biotransformation and ultimate biological fate remain less understood. nih.govnih.govnih.gov
In-vitro studies using human liver microsomes have identified other metabolic pathways, such as dehydrogenation, leading to the formation of Δ⁶-Budesonide. nih.gov This dehydrogenation reaction appears to be specific to certain CYP3A enzymes. nih.gov The full physiological relevance and the subsequent metabolic steps for these alternative metabolites are not as extensively characterized as the hydroxylation pathways.
Furthermore, the initial biotransformation of Budesonide occurs rapidly in the liver, while it is not significantly metabolized in lung tissue. nih.gov The complete journey of this compound and other metabolites following their formation—including their distribution, potential for further metabolism, and final excretion routes—presents an area for future investigation. A deeper understanding of the complete biological fate of these metabolites could provide further insights into the long-term effects and variability in patient responses to Budesonide therapy.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
